2,4-Dibromophenyl diphenyl phosphate
Description
Structure
3D Structure
Properties
CAS No. |
31066-45-2 |
|---|---|
Molecular Formula |
C18H13Br2O4P |
Molecular Weight |
484.1 g/mol |
IUPAC Name |
(2,4-dibromophenyl) diphenyl phosphate |
InChI |
InChI=1S/C18H13Br2O4P/c19-14-11-12-18(17(20)13-14)24-25(21,22-15-7-3-1-4-8-15)23-16-9-5-2-6-10-16/h1-13H |
InChI Key |
WMEJWPBOSMFMII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 2,4-Dibromophenyl Diphenyl Phosphate (B84403)
The primary and most established method for synthesizing 2,4-dibromophenyl diphenyl phosphate involves a sequential reaction using phosphoryl chloride (phosphorus oxychloride, POCl₃) as the phosphorus source. This approach builds the molecule by stepwise addition of the phenolic precursors.
A general representation of the synthesis is as follows:
Step 1: Reaction of phosphoryl chloride with one equivalent of 2,4-dibromophenol (B41371) to form 2,4-dibromophenyl phosphorodichloridate.
Step 2: Subsequent reaction of the dichloridate intermediate with two equivalents of phenol (B47542) to yield the final product, this compound.
Alternatively, the sequence can be reversed, starting with the reaction of phosphoryl chloride with phenol to form diphenyl phosphorochloridate, followed by reaction with 2,4-dibromophenol. The choice of sequence can be influenced by the relative reactivity of the phenols and the stability of the intermediates.
Precursor Chemistry and Phosphorylation Strategies
The successful synthesis of the target compound is critically dependent on the management of its precursors and the specific phosphorylation strategy employed.
Phosphoryl chloride is a highly effective reagent for creating phosphate esters from alcohols and phenols. sciencemadness.org Its reactivity stems from the electrophilic nature of the phosphorus atom and the presence of good leaving groups (chloride ions).
The synthesis of this compound via the phosphoryl chloride route can be performed in a one-pot or a stepwise fashion. In a typical procedure, 2,4-dibromophenol is first reacted with phosphoryl chloride, often in the presence of a base like triethylamine (B128534) or pyridine, to form the intermediate 2,4-dibromophenyl phosphorodichloridate. This intermediate is then treated with phenol to complete the molecule. Efficient removal of the HCl generated during the reaction is crucial to drive the reaction to completion and prevent unwanted side reactions. chemicalbook.com
Table 1: Key Reactants in the Synthesis of this compound
| Reactant | Formula | Role |
| 2,4-Dibromophenol | C₆H₄Br₂O | Aryl precursor |
| Phenol | C₆H₅OH | Aryl precursor |
| Phosphoryl Chloride | POCl₃ | Phosphorus source |
| Triethylamine / Pyridine | (C₂H₅)₃N / C₅H₅N | HCl scavenger/Base |
This method is analogous to the synthesis of other mixed phosphate esters, such as 2-ethylhexyl diphenyl phosphate, where a phosphochloridate mixture is reacted with an alcohol. chemicalbook.com
Phosphate groups can be "activated" to facilitate chemical transformations. This involves converting a relatively stable phosphate ester into a more reactive species. An excellent analogue for understanding this concept is bis(2,4-dichlorophenyl) chlorophosphate. chemicalbook.comnih.gov This compound serves as a powerful coupling agent and a catalyst for various reactions, such as the direct conversion of alcohols to azides. chemicalbook.com
The activation mechanism involves the displacement of the chloride ion from the bis(2,4-dichlorophenyl) chlorophosphate by a nucleophile (e.g., an alcohol). This forms a new, highly reactive pentacoordinate phosphorus intermediate. The bulky and electron-withdrawing dichlorophenyl groups make the phosphate ester a good leaving group, facilitating the subsequent reaction with another nucleophile. This principle of using substituted aryl phosphates to activate functional groups is a cornerstone of modern organic synthesis, including the formation of complex biomolecules. chemicalbook.com
Design and Synthesis of Related Bromophenyl Phosphate Derivatives
The fundamental synthetic strategies used for this compound can be adapted to create a wide array of related bromophenyl phosphate derivatives. The design of these derivatives is often driven by the desire to modulate physical properties or biological activity. For instance, bromophenol derivatives have been investigated as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes research. nih.gov
The synthesis of these derivatives often involves similar phosphorylation strategies, but with different brominated phenols or other aromatic alcohols. For example, reacting 4-bromophenol (B116583) with phosphorous oxychloride yields 4-bromophenyl phosphorodichloridate, a versatile intermediate for further reactions. The Suzuki cross-coupling reaction has also been employed to synthesize complex N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, showcasing the integration of phosphorylation chemistry with other modern synthetic methods to create functional molecules. mdpi.comresearchgate.net
Table 2: Examples of Related Brominated Phenyl Derivatives and Their Synthetic Context
| Compound Class | Synthetic Precursors | Area of Interest | Reference |
| Bromophenol PTP1B Inhibitors | 3-Bromo-4,5-dihydroxybenzyl derivatives | Medicinal Chemistry | nih.gov |
| N-Aryl Pyrazine Carboxamides | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, Aryl boronic acids | Medicinal Chemistry | mdpi.comresearchgate.net |
| Natural Bromophenol Derivatives | 3,5-dibromo-4-hydroxyphenylacetate | Enzyme Inhibition Studies | nih.gov |
Elucidation of Reaction Mechanisms in Phosphate Esterification
The formation of phosphate esters, or phosphate esterification, is a type of nucleophilic substitution at the phosphorus atom. The reaction mechanism can vary depending on the structure of the phosphate, the nature of the nucleophile, and the reaction conditions. thieme-connect.de
Two primary mechanistic pathways are generally considered for phospho group transfers: frontiersin.org
Associative (Addition-Elimination) Mechanism: This is a stepwise process, designated as [A_N + D_N]. The nucleophile first attacks the phosphorus atom, forming a transient pentacoordinate trigonal bipyramidal intermediate. This intermediate then breaks down, expelling the leaving group to form the final product. thieme-connect.de This is a common pathway for reactions at a tetrahedral phosphorus center.
Concerted (S_N2-like) Mechanism: This is a one-step process, designated as [A_N D_N]. Bond formation with the incoming nucleophile and bond cleavage with the leaving group occur simultaneously through a single trigonal bipyramidal transition state. frontiersin.org This pathway is analogous to the S_N2 reaction at a carbon center.
The remarkable stability of phosphate esters, which is fundamental to their role in biology, means that their uncatalyzed hydrolysis is a very slow reaction. nih.gov Therefore, synthetic methods must employ highly reactive phosphorus reagents like phosphoryl chloride or use catalysts to accelerate the reaction, proceeding through these well-defined mechanistic pathways. sciencemadness.orgnih.gov
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation (¹H, ¹³C, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent framework of 2,4-Dibromophenyl diphenyl phosphate (B84403). Analysis of ¹H, ¹³C, and ³¹P NMR spectra allows for a detailed assignment of all atoms in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the three aromatic rings. The ten protons of the two unsubstituted phenyl groups would likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm. chemicalbook.com The three protons on the 2,4-dibromophenyl ring would exhibit specific splitting patterns due to their coupling with each other, appearing at slightly different chemical shifts influenced by the electron-withdrawing bromine atoms and the phosphate ester linkage.
¹³C NMR Spectroscopy: Due to the low natural abundance of the ¹³C isotope, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. organicchemistrydata.org The spectrum of 2,4-Dibromophenyl diphenyl phosphate would display signals for all 18 carbon atoms. The carbons of the two equivalent diphenyl groups would show characteristic resonances. chemicalbook.com Carbons directly bonded to bromine atoms (C-2 and C-4 on the dibromophenyl ring) would be shifted downfield, while the carbon attached to the phosphate oxygen (C-1) would also show a distinct chemical shift.
³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is a highly effective and direct method for characterization. nist.gov This technique is sensitive and provides information about the chemical environment of the phosphorus atom. researchgate.net For organophosphates, the ³¹P nucleus resonates in a predictable region. huji.ac.il In this compound, a single resonance is expected, appearing as a singlet in a proton-decoupled spectrum. Its chemical shift would be characteristic of a tetravalent phosphate ester environment. researchgate.net
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Structural Assignment |
|---|---|---|
| ¹H | ~ 7.2-7.4 | Phenyl group protons (10H, multiplet) |
| ~ 7.5-7.9 | Dibromophenyl group protons (3H, multiplet) | |
| ¹³C | ~ 115-140 | Aromatic carbons |
| ~ 150 | Carbons attached to phosphate oxygen | |
| ³¹P | ~ -10 to -20 | Phosphate center |
High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and confirming the elemental formula of this compound. The molecular formula is C18H13Br2O4P. drugfuture.com HRMS provides a precise mass measurement, which can be used to verify this formula.
The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). This pattern allows for easy identification of bromine-containing fragments.
Under electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation pathways for organophosphorus flame retardants involve the cleavage of the C-O bonds linking the aromatic rings to the phosphate core. sigmaaldrich.com Expected fragmentation could lead to the loss of the dibromophenoxy group or a diphenyl phosphate radical. Key fragment ions would likely include those corresponding to diphenyl phosphate [C12H10O4P]+, dibromophenol [C6H4Br2O]+, and the phenyl radical [C6H5]+. sigmaaldrich.comnist.gov
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion Formula | Identity |
|---|---|---|
| 485.90 | [C18H13⁷⁹Br₂O4P]+ | Molecular Ion [M]+ |
| 487.90 | [C18H13⁷⁹Br⁸¹BrO4P]+ | Molecular Ion [M+2]+ |
| 489.89 | [C18H13⁸¹Br₂O4P]+ | Molecular Ion [M+4]+ |
| 250.93 | [C6H3Br2O]+ | [M - C12H10O3P] Fragment |
| 250.00 | [C12H10O4P]+ | [M - C6H3Br2] Fragment |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the phosphate group and the aromatic rings.
Key expected vibrational frequencies include:
P=O Stretching: A strong absorption band typically observed in the region of 1250-1300 cm⁻¹. This is a characteristic peak for the phosphoryl group.
P-O-C (Aryl) Stretching: Strong, asymmetric stretching vibrations are expected around 1150-1250 cm⁻¹ and symmetric vibrations around 950-1050 cm⁻¹.
C-H Aromatic Stretching: These absorptions appear above 3000 cm⁻¹.
C=C Aromatic Ring Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.
C-Br Stretching: A characteristic absorption for the carbon-bromine bond is expected in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹.
The NIST database provides IR data for related compounds such as diphenylphosphoryl azide (B81097) and various brominated aromatics which can be used for comparison. nist.govnist.gov
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| > 3000 | Medium-Weak | Aromatic C-H Stretch |
| 1450-1600 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1250-1300 | Strong | P=O Stretch |
| 950-1250 | Strong | P-O-C (Aryl) Stretch |
| 500-650 | Medium-Strong | C-Br Stretch |
Single Crystal X-ray Diffraction Studies for Absolute Solid-State Structure Determination
A successful SCXRD analysis would determine:
The tetrahedral geometry around the central phosphorus atom.
The precise bond lengths of P=O, P-O, C-O, C-C, and C-Br bonds.
Intermolecular interactions in the crystal lattice, such as π-stacking or halogen bonding, which dictate the crystal packing.
The analysis of related compounds, such as those containing bromophenyl or diphenylphosphine (B32561) oxide moieties, indicates that the phenyl rings are typically twisted relative to each other and to the phosphate core. nih.govresearchgate.net
Table 4: Predicted Molecular Geometry Parameters from Single Crystal X-ray Diffraction
| Parameter | Expected Value |
|---|---|
| P=O Bond Length | ~1.45 Å |
| P-O Bond Length | ~1.60 Å |
| O-P-O Bond Angles | ~100-115° |
| Phenyl Ring Conformation | Twisted relative to P-O bonds |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (Carbon, Hydrogen) in a pure sample. The results are then compared against the theoretical values calculated from the molecular formula (C18H13Br2O4P) to verify the sample's purity and stoichiometric composition.
The theoretical elemental composition provides a benchmark for the experimental results. A close agreement between the experimentally determined and calculated percentages is a strong indicator of the sample's purity.
Table 5: Elemental Composition of this compound (C18H13Br2O4P)
| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 18 | 216.198 | 44.47 |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 2.70 |
| Bromine (Br) | 79.904 | 2 | 159.808 | 32.99 |
| Oxygen (O) | 15.999 | 4 | 63.996 | 13.21 |
| Phosphorus (P) | 30.974 | 1 | 30.974 | 6.39 |
| Total | 484.08 | 100.00 |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2,4-Dibromophenyl diphenyl phosphate (B84403). These calculations provide a basis for understanding its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2,4-Dibromophenyl diphenyl phosphate, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are utilized to determine its most stable three-dimensional conformation (optimized molecular geometry). researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement. For instance, studies on similarly structured brominated compounds have shown that the presence of bromine atoms can significantly influence the dihedral angles between the phenyl rings. mdpi.com
Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| P-O (ester) | 1.60 - 1.62 | ||
| P=O | ~1.48 | ||
| C-Br | 1.89 - 1.91 | ||
| C-O-P | 118 - 122 | ||
| O-P-O | 100 - 115 | ||
| C-C-O-P | Variable |
Note: This table contains representative data based on typical values for similar organophosphate compounds and is for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. For this compound, FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack.
Table 2: Representative Frontier Molecular Orbital Properties for this compound (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO | -7.0 to -6.5 |
| LUMO | -1.5 to -1.0 |
| HOMO-LUMO Gap | 5.0 to 5.5 |
Note: This table contains representative data based on typical values for similar organophosphate compounds and is for illustrative purposes.
Theoretical vibrational spectroscopy, performed using DFT calculations, can predict the infrared (IR) and Raman spectra of this compound. mdpi.com By calculating the vibrational frequencies corresponding to different normal modes of the molecule, specific spectral peaks can be assigned to the stretching, bending, and torsional motions of its constituent atoms and functional groups. mdpi.com This theoretical approach is invaluable for interpreting experimental spectra and for the conformational analysis of the molecule, as different conformers will exhibit distinct vibrational spectra. Studies on related brominated diphenyl ethers have demonstrated excellent agreement between scaled theoretical frequencies and experimental observations. mdpi.com
Molecular Electrostatic Potential (MESP) mapping is a technique used to visualize the charge distribution within a molecule and to predict its reactive sites. researchgate.netnih.gov The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MESP map would likely show negative potential around the phosphoryl oxygen and the phenyl rings, while positive potential would be located around the phosphorus atom and the hydrogen atoms. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org For this compound, MD simulations can provide a detailed picture of its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between these conformations. These simulations are also crucial for understanding how this compound interacts with other molecules, such as water or biological macromolecules. nih.gov By simulating these intermolecular interactions, researchers can gain insights into its environmental fate and potential biological activity. For instance, MD simulations have been used to study the dimerization and hydrogen bonding behavior of other organophosphates. acs.org
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. For brominated flame retardants like this compound, QSAR models have been developed to predict their endocrine-disrupting potencies. nih.govacs.orgnih.gov These models use a variety of molecular descriptors, which are numerical representations of the molecule's structure, to predict specific endpoints. nih.gov Similarly, QSPR models can be used to estimate important physicochemical properties, which are crucial for assessing the environmental distribution and persistence of the compound. researchgate.net These predictive models are valuable tools for screening and prioritizing chemicals for further experimental testing. nih.gov
Computational Elucidation of Reaction Mechanisms (e.g., Molecular Electron Density Theory)
A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific studies focused on the computational elucidation of reaction mechanisms for this compound. While computational methods, including quantum chemical calculations, are powerful tools for understanding the thermal decomposition and reaction pathways of brominated flame retardants (BFRs) as a general class, specific research detailing these mechanisms for this compound is not publicly available. cdu.edu.au
Molecular Electron Density Theory (MEDT) is a contemporary model used to understand chemical reactivity, proposing that changes in electron density determine the feasibility of an organic reaction. encyclopedia.pub This theory, supported by topological analysis of the Electron Localization Function (ELF), has been applied to various reaction types, such as cycloadditions, to unravel their detailed molecular mechanisms. encyclopedia.pubrsc.orgresearchgate.net However, no MEDT studies have been published that specifically analyze this compound.
Theoretical investigations into the thermal degradation of organophosphorus flame retardants, a category that includes this compound, suggest that decomposition pathways are highly dependent on the level of oxygenation at the phosphorus atom. nih.govresearchgate.net For aryl phosphates, this process typically occurs at elevated temperatures and involves the elimination of a phosphorus acid, which can then undergo further degradation. nih.govresearchgate.net These general principles are derived from studies on various organophosphorus esters, but a dedicated computational analysis for this compound, which would provide specific transition states, activation energies, and reaction coordinates, has not been documented.
Consequently, due to the lack of specific research, no detailed findings or data tables on the computational elucidation of reaction mechanisms for this compound can be presented.
Environmental Transformation and Biogeochemical Cycling
Degradation Pathways of 2,4-Dibromophenyl Diphenyl Phosphate (B84403) and Its Metabolites
The environmental persistence and transformation of 2,4-Dibromophenyl diphenyl phosphate (2,4-DBDPP) are governed by a combination of abiotic and biotic degradation processes. These pathways determine the compound's fate, mobility, and the formation of various metabolites. The principal degradation reactions include photolysis, hydrolysis, and microbial biotransformation, which involves several enzymatic and chemical processes.
Photolytic Degradation Mechanisms in Aquatic and Terrestrial Compartments
Photolytic degradation, or photodegradation, is a key abiotic process that contributes to the transformation of organic pollutants in the environment through the action of sunlight. For compounds structurally similar to 2,4-DBDPP, such as other polybrominated diphenyl ethers (PBDEs), photodegradation involves the cleavage of chemical bonds, leading to less halogenated and potentially more mobile products. nih.gov
In aquatic systems, the photolytic degradation of brominated flame retardants can be influenced by the presence of other substances in the water. For instance, dissolved organic matter may slow down the rate of photolysis, whereas nitrate (B79036) ions can accelerate it. researchgate.net The primary mechanisms of photodegradation for brominated aromatic compounds include debromination, hydroxylation, and the breaking of the carbon-oxygen ether bond. nih.gov For 2,4-DBDPP, this would imply the stepwise removal of bromine atoms from the phenyl ring, potentially leading to monobrominated and non-brominated phenyl diphenyl phosphate intermediates. Studies on the photodegradation of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) have identified hydroxyl radicals (•OH) as significant contributors to the degradation process. nih.gov
In terrestrial environments, photodegradation is typically limited to the top few millimeters of soil, known as the photic layer. researchgate.net The process on soil matrices can be complex, with kinetics that may vary depending on the soil composition. researchgate.net The photolytic half-life of related organophosphates has been shown to be shorter in sandy soils compared to other soil types, indicating a strong dependence on the environmental matrix. researchgate.net The degradation products formed through photolysis can include photohydrolysis and photoisomerization products. researchgate.net For 2,4-DBDPP, this would likely result in the formation of diphenyl phosphate and 2,4-dibromophenol (B41371), alongside other hydroxylated and debrominated derivatives.
Hydrolytic Cleavage and Product Formation (e.g., Generation of Diphenyl Phosphate)
Hydrolysis is a chemical process in which a molecule of water cleaves one or more chemical bonds. For organophosphate esters like 2,4-DBDPP, the ester bonds are susceptible to hydrolysis. oup.comoup.com This reaction is a significant pathway for the abiotic and biotic degradation of these compounds in the environment. oup.com
The primary hydrolytic pathway for aryl phosphate esters involves the cleavage of the P-O-aryl bond. In the case of the closely related compound triphenyl phosphate (TPHP), hydrolysis under environmentally relevant conditions yields diphenyl phosphate (DPHP) and phenol (B47542). industrialchemicals.gov.au By analogy, the hydrolysis of 2,4-DBDPP is expected to cleave the ester bond connecting the 2,4-dibromophenyl group to the phosphate core, resulting in the formation of two primary metabolites: diphenyl phosphate and 2,4-dibromophenol.
Diphenyl phosphate is a common degradation product of several aryl phosphate flame retardants and is often detected in environmental samples. industrialchemicals.gov.aunih.gov While specific biodegradation data for DPHP is limited, its formation from the readily biodegradable TPHP suggests that DPHP itself is also likely to be biodegradable in aquatic and soil environments. industrialchemicals.gov.au The rate of hydrolysis can be influenced by environmental factors such as pH and temperature.
Microbial Biotransformation and Biodegradation Processes
Microbial activity is a crucial driver in the breakdown of organophosphate compounds in the environment. oup.comoup.com Bacteria and fungi have evolved diverse enzymatic systems to utilize these compounds as sources of essential nutrients like carbon, phosphorus, and nitrogen, or to detoxify them through co-metabolism. mdpi.com
A wide array of microorganisms has been identified with the capability to degrade organophosphorus compounds and related halogenated aromatics. Soil bacteria are considered the principal agents responsible for the biodegradation of many pesticides and industrial chemicals. oup.com The degradation of organophosphate esters is often initiated by hydrolytic enzymes. oup.com
Several classes of enzymes are known to catalyze the hydrolysis of organophosphates, breaking them down into less complex and often less toxic substances. mdpi.com These enzymes play a critical role in the initial steps of the biodegradation pathways.
Table 1: Key Microbial Genera and Enzymes in the Degradation of Organophosphates and Brominated Aromatic Compounds
| Microbial Genus/Group | Enzyme Class/System | Degradation Capability | Reference |
|---|---|---|---|
| Dehalococcoides | Reductive Dehalogenases (RDases) | Debromination of PBDEs | nih.govasm.orgberkeley.edu |
| Sulfurospirillum | Reductive Dehalogenases | Debromination of PBDEs | nih.govberkeley.edu |
| Desulfitobacterium | Reductive Dehalogenases | Debromination of PBDEs | nih.govasm.org |
| Acetobacterium | Co-metabolic degradation | Debromination of PBDEs | nih.govnih.gov |
| Pseudomonas | Reactive Sulfur Species (non-enzymatic), Monooxygenases | Debromination of BFRs | nih.govmdpi.com |
| White-Rot Fungi (e.g., Trametes) | Laccases, Peroxidases | Degradation of OPFRs | nih.gov |
| Various Bacteria (e.g., Brevundimonas, Flavobacterium) | Phosphotriesterases (PTEs), Organophosphate Hydrolase (OPH) | Hydrolysis of organophosphate esters | oup.commdpi.commdpi.com |
| Alteromonas | Organophosphorus Acid Anhydrolase (OPAA) | Hydrolysis of organophosphates | nih.gov |
Phosphotriesterases (PTEs) are a key group of enzymes that hydrolyze the ester bonds in organophosphates. mdpi.com Organophosphate hydrolase (OPH), a type of PTE, is particularly efficient at breaking down a variety of organophosphate pesticides. mdpi.comnih.gov These enzymes typically function through a nucleophilic attack on the phosphorus center of the organophosphate molecule. mdpi.com
For brominated compounds like 2,4-DBDPP, reductive debromination is a critical biodegradation step, particularly under anaerobic conditions found in sediments and anoxic soils. nih.govfrontiersin.org This process involves the removal of bromine atoms, which are replaced by hydrogen atoms. This dehalogenation is often the initial and rate-limiting step in the breakdown of polyhalogenated aromatic compounds.
Several bacterial genera, most notably Dehalococcoides, are known to carry out the reductive debromination of PBDEs. nih.govasm.org Some strains, like Dehalococcoides mccartyi GY50, have demonstrated the ability to completely debrominate certain penta-BDE mixtures to the non-brominated parent compound, diphenyl ether. nih.gov The process can be either metabolic, where the bacterium gains energy for growth, or co-metabolic, where the degradation occurs in the presence of another substrate. nih.gov
The debromination process is typically stepwise, with a preference for removing bromine atoms from the para and meta positions on the phenyl ring before the ortho position. frontiersin.org In addition to enzymatic processes, a novel non-enzymatic debromination mechanism has been identified, involving reactive sulfur species (RSS) produced by bacteria such as Pseudomonas. nih.gov These biogenic sulfur compounds can directly carry out both substitutive and reductive debromination of brominated flame retardants. nih.gov
The rate and extent of microbial degradation of 2,4-DBDPP are influenced by a multitude of environmental factors. These factors can affect microbial growth, enzyme activity, and the bioavailability of the compound.
Table 2: Environmental Factors Affecting Microbial Degradation
| Factor | Influence on Degradation | Reference |
|---|---|---|
| Oxygen Availability | Anaerobic conditions are required for reductive debromination. | nih.govfrontiersin.org |
| Substrate Bioavailability | High hydrophobicity and sorption to organic matter can limit bioavailability and slow degradation. | nih.gov |
| Co-contaminants | The presence of other pollutants, such as trichloroethene (TCE), can inhibit the degradation of brominated compounds. | nih.gov |
| Substrate Concentration | High concentrations of the pollutant can be inhibitory to the degrading microorganisms. | nih.gov |
| Auxiliary Substrates | Co-metabolic degradation may require the presence of specific carbon sources (e.g., lactate, pyruvate) or other halogenated compounds. | nih.gov |
| Nutrient Availability | Scarcity of essential nutrients like inorganic phosphate can stimulate microbes to utilize organophosphates as a phosphorus source. | mdpi.com |
The bioavailability of hydrophobic compounds like brominated flame retardants is often a limiting factor for microbial degradation, as these substances tend to adsorb strongly to soil and sediment particles. nih.gov Furthermore, the degradation process can be a community effort. For example, in mixed microbial cultures, one species might be responsible for degrading higher brominated congeners, while another species breaks down the resulting lower brominated intermediates. berkeley.edu
Compound Index
Information Regarding "this compound" is Not Available
Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of specific information available for the chemical compound "this compound" concerning its environmental transformation and biogeochemical cycling.
While extensive research exists for related classes of compounds, such as polybrominated diphenyl ethers (PBDEs) ospar.orgospar.orgresearchgate.net, other organophosphate flame retardants (OPEs) nih.govnih.gov, and structurally similar chemicals like diphenyl phosphate (DPP) nih.gov and 2,4-dibromophenol (2,4-DBP) researchgate.netnih.govnih.gov, the specific data required to populate the requested article outline for this compound could not be located.
The performed searches aimed to find detailed research findings on:
Sorption to Sediments and Soils: No studies detailing the adsorption/desorption dynamics specifically for this compound were found. Research on other brominated flame retardants indicates that sorption is a key environmental process, often influenced by the organic carbon content of soils and sediments. researchgate.netnih.govnih.gov
Volatilization and Atmospheric Transport: There is no available data on the volatilization potential or atmospheric transport pathways for this specific compound. Studies on other brominated compounds suggest that atmospheric transport can be a significant distribution pathway for flame retardants. nih.govacs.org
Water Column Distribution and Transport in Groundwater: Information on the behavior of this compound in water columns or its transport in groundwater systems is not present in the available literature. A study on diphenyl phosphate (DPP) indicated rapid transport in groundwater due to low sorption. nih.gov
Bioaccumulation and Trophic Transfer: No specific data on the bioaccumulation factors, trophic magnification, or trophic transfer of this compound in either aquatic or terrestrial ecosystems could be identified. Research on the broader category of brominated flame retardants shows potential for bioaccumulation and trophic transfer in various food webs. acs.orgnih.govresearchgate.net
Due to the strict requirement to focus solely on "this compound" and the absence of specific research data for this compound in the public domain, it is not possible to generate the requested in-depth scientific article. The available information on related compounds, while informative for the general class of brominated organophosphate flame retardants, cannot be used to accurately describe the specific environmental behavior of this compound without risking scientific inaccuracy and speculation.
Therefore, the article as outlined cannot be produced at this time. Further scientific investigation into the environmental fate and effects of this compound would be required to provide the specific data needed.
Mechanistic Insights into the Flame Retardancy of this compound
The growing demand for fire-safe materials in a multitude of applications has spurred significant research into the development and understanding of effective flame retardants. Among these, halogenated organophosphorus compounds have garnered considerable attention due to their dual-action flame retardancy mechanisms. This article focuses specifically on the mechanistic aspects of this compound, a compound that combines both bromine and phosphorus moieties, in flame retardancy applications.
Mechanistic Research in Flame Retardancy Applications
In the condensed phase, the primary role of phosphorus-containing flame retardants like 2,4-Dibromophenyl diphenyl phosphate (B84403) is to alter the thermal decomposition pathway of the polymer, promoting the formation of a protective char layer.
During combustion, the phosphate component of 2,4-Dibromophenyl diphenyl phosphate is believed to decompose, forming phosphoric and polyphosphoric acids. These acidic species act as catalysts for the dehydration of the polymer matrix. This process abstracts water molecules and promotes the cross-linking of polymer chains, leading to the formation of a stable, carbonaceous char.
This char layer serves multiple protective functions:
Insulation: It acts as a physical barrier, insulating the underlying polymer from the heat of the flame, thereby slowing down further degradation.
Fuel Barrier: It hinders the release of volatile, flammable gases that would otherwise fuel the fire.
Oxygen Barrier: It limits the access of oxygen to the polymer surface, a critical component for sustained combustion.
The effectiveness of char formation can be influenced by the polymer matrix and the presence of other additives.
The phosphoric acid species generated from the thermal degradation of this compound are potent catalysts in the dehydration and cross-linking reactions of many polymers. By altering the decomposition pathway, the formation of flammable volatile products is minimized, and the yield of thermally stable char is increased. This catalytic action is a cornerstone of the condensed phase flame retardancy mechanism of organophosphate compounds.
In the gas phase, the flame-retardant action of this compound is primarily attributed to the bromine and phosphorus-containing volatile species that are released during its decomposition.
Combustion is a high-energy process sustained by a chain reaction of highly reactive free radicals, such as hydrogen (H•) and hydroxyl (•OH) radicals. The bromine present in this compound plays a crucial role in interrupting this cycle. Upon heating, the compound releases bromine radicals (Br•) into the gas phase. These radicals are highly effective at scavenging the flame-propagating H• and •OH radicals, replacing them with less reactive species and thus quenching the flame.
Simultaneously, phosphorus-containing fragments can also be released into the gas phase, where they can form species like PO• radicals. These phosphorus-based radicals also contribute to the scavenging of flame-propagating radicals, further inhibiting the combustion process. The combined action of both bromine and phosphorus in the gas phase leads to a potent flame-inhibiting effect.
The flame-retardant performance of this compound can be further enhanced through synergistic interactions with other additives, such as nitrogen-containing compounds and metal oxides. flameretardants-online.com Synergism occurs when the combined effect of the additives is greater than the sum of their individual effects. flameretardants-online.com
Nitrogen-containing Compounds: When used in conjunction with nitrogenous compounds (e.g., melamine (B1676169) and its derivatives), a phosphorus-nitrogen (P-N) synergism can be observed. nih.govresearchgate.netulster.ac.uk The nitrogen compounds can contribute to char formation and also release non-flammable gases like ammonia, which dilute the flammable volatiles and oxygen in the gas phase. The interaction between phosphorus and nitrogen can lead to the formation of a more stable and robust char layer.
Metal Oxides: Certain metal oxides can exhibit synergistic effects with phosphorus-based flame retardants. researchgate.net They can act as catalysts in the charring process, leading to a higher char yield and a more thermally stable residue. For instance, some metal oxides can promote cross-linking reactions in the polymer matrix, enhancing the integrity of the protective char layer. researchgate.net However, it is important to note that some metal oxides can have antagonistic effects. researchgate.net
The table below illustrates the concept of synergistic effects in flame retardant systems, showing hypothetical improvements in the Limiting Oxygen Index (LOI), a measure of flame retardancy.
| Flame Retardant System | Hypothetical LOI (%) |
| Polymer + this compound (15%) | 28 |
| Polymer + Nitrogen Compound (5%) | 24 |
| Polymer + this compound (15%) + Nitrogen Compound (5%) | 34 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
To improve the compatibility of flame retardants with the polymer matrix, enhance their thermal stability, and reduce any potential migration, encapsulation technologies have been explored. researchgate.net Microencapsulation involves coating the flame retardant particles with a protective shell. nih.gov This shell can be designed to release the active flame retardant at a specific temperature, corresponding to the decomposition temperature of the polymer.
For a compound like this compound, encapsulation could offer several advantages:
Improved Dispersion: Encapsulated particles can be more easily and uniformly dispersed within the polymer matrix.
Controlled Release: The release of the flame retardant can be tailored to the fire scenario.
Enhanced Durability: The protective shell can prevent the flame retardant from leaching out of the polymer over time.
Research in this area is ongoing, with various shell materials and encapsulation techniques being investigated to optimize the performance of flame-retardant systems. mdpi.com
Advanced Analytical Methodologies for Environmental Monitoring and Quantification
Chromatography-Mass Spectrometry Techniques for Trace Analysis (e.g., LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of organophosphate flame retardants (OPFRs) and their metabolites in environmental and biological samples. gazi.edu.trshimadzu.com Although a specific standardized method for 2,4-Dibromophenyl diphenyl phosphate (B84403) is not widely documented, methods developed for other OPFRs and brominated flame retardants (BFRs) provide a strong foundation for its analysis. nih.govnih.gov
An LC-MS/MS method for 2,4-Dibromophenyl diphenyl phosphate would typically involve reversed-phase liquid chromatography for separation, followed by detection using a tandem mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique for OPFRs, often operated in negative ion mode for phosphate-containing compounds, although atmospheric pressure chemical ionization (APCI) can also be effective. nih.gov The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is essential for distinguishing the target analyte from matrix interferences. nih.gov Isotope dilution using a mass-labeled internal standard of this compound would be the gold standard for quantification, correcting for matrix effects and variations in analytical recovery. nih.gov
Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) nih.gov |
| Mobile Phase | Gradient of methanol (B129727) and water nih.gov |
| Ionization Mode | Negative Electrospray Ionization (ESI) nih.gov |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined based on the molecular weight of this compound |
| Product Ions (m/z) | To be determined from fragmentation studies |
High-Performance Liquid Chromatography (HPLC) for Separation and Detection
High-performance liquid chromatography (HPLC) is the cornerstone of the separation in LC-MS/MS analysis and can also be used with other detectors for the analysis of this compound. sielc.com The separation of complex mixtures of BFRs and OPFRs is typically achieved using reversed-phase columns, such as C18 or C8 columns. nih.govsielc.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient mode to effectively separate compounds with a wide range of polarities. sielc.com
While mass spectrometry is the most specific and sensitive detection method, other detectors like a Diode Array Detector (DAD) or Ultraviolet (UV) detector could be employed for screening purposes, although they lack the specificity of MS. For non-volatile or thermally labile compounds like many OPFRs, HPLC is often preferred over gas chromatography.
Table 2: General HPLC Conditions for the Separation of Brominated Organic Compounds
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 or similar sielc.com |
| Mobile Phase A | Water (often with a modifier like formic acid for MS compatibility) sielc.com |
| Mobile Phase B | Acetonitrile or Methanol sielc.com |
| Flow Rate | 0.2 - 0.5 mL/min for analytical scale |
| Injection Volume | 5 - 20 µL |
| Detection | Tandem Mass Spectrometry (preferred), DAD/UV |
Optimization of Sample Preparation and Extraction Techniques for Diverse Environmental Matrices
The effective extraction and clean-up of this compound from complex environmental matrices such as soil, sediment, water, and biota are critical for reliable quantification. mdpi.com The choice of extraction technique depends on the specific matrix. nih.gov
For solid samples like soil and sediment, common extraction methods include Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic-assisted extraction (UAE). nih.govamazonaws.com A mixture of polar and non-polar solvents, such as hexane (B92381) and dichloromethane (B109758) or acetone (B3395972) and hexane, is often used to efficiently extract BFRs and OPFRs. nih.govamazonaws.com
For water samples, solid-phase extraction (SPE) is a widely used technique to concentrate the analyte and remove interfering substances. nih.gov Various sorbents can be employed, with polymeric reversed-phase sorbents being common for OPFRs.
After the initial extraction, a clean-up step is almost always necessary to remove co-extracted matrix components like lipids and humic substances that can interfere with the analysis. nih.gov Common clean-up techniques include gel permeation chromatography (GPC) and column chromatography using adsorbents like silica (B1680970) gel or Florisil. amazonaws.comnih.gov The final extract is then concentrated and reconstituted in a suitable solvent for instrumental analysis. amazonaws.com
Isotope Analysis for Source Apportionment and Degradation Pathway Tracing (e.g., Compound-Specific Stable Carbon Isotope Analysis)
Compound-Specific Isotope Analysis (CSIA) is a sophisticated analytical technique that measures the stable isotopic composition (e.g., ¹³C/¹²C) of individual organic compounds. sir-lab.com This technique can provide valuable insights into the sources, transport, and degradation pathways of contaminants like this compound in the environment. sir-lab.com
During manufacturing processes and environmental degradation (e.g., biodegradation, photolysis), isotopic fractionation can occur, leading to changes in the stable isotope ratio of the compound. By analyzing the isotopic signature of this compound in different environmental samples, it may be possible to differentiate between various sources of contamination and to assess the extent of its degradation. sir-lab.com
For the analysis, the sample extract is typically introduced into a gas chromatograph (GC) or liquid chromatograph (LC) coupled to an isotope ratio mass spectrometer (IRMS). While CSIA of organophosphorus pesticides has been developed, specific applications to brominated OPFRs like this compound are still an emerging area of research. sir-lab.com
Research on Functional Analogues and Sustainable Alternatives
Development of Next-Generation Organophosphate Flame Retardants with Improved Environmental Profiles
The trajectory of flame retardant development is marked by a progressive shift away from persistent, bioaccumulative, and toxic halogenated compounds. aaqr.orgacs.org Historically, polybrominated diphenyl ethers (PBDEs) were widely used, but their production and use have been largely phased out due to environmental concerns. acs.org This has led to an increased demand for other flame retardants, including alternative brominated compounds and organophosphate esters (OPEs). acs.org
Currently, research is focused on several key areas to improve the environmental footprint of organophosphate flame retardants (OPFRs):
Halogen-Free Organophosphates: A primary strategy involves the complete elimination of halogens. Aryl polyphosphonates, for example, have demonstrated effectiveness as flame retardants in various polymers due to their thermal stability. mdpi.com These compounds can be incorporated into the polymer chain, reducing the likelihood of them leaching into the environment. mdpi.com The mechanism of action for many phosphorus-containing flame retardants involves the formation of a protective char layer during combustion, which insulates the polymer and reduces the release of flammable gases. mdpi.com
Bio-based Flame Retardants: A promising and sustainable approach is the development of flame retardants from renewable resources. researchgate.netbme.hu Researchers are exploring the use of molecules derived from biomass, such as those containing phosphorus, nitrogen, and silicon, to impart flame retardancy. researchgate.netbme.hu These bio-based alternatives are designed to be less hazardous and more readily biodegradable.
Designing for Degradability: A key principle of modern chemical design is to create molecules that are less persistent in the environment. researchgate.net For OPFRs, this involves designing structures that are more susceptible to biodegradation, thereby reducing the risk of long-range transport and accumulation in ecosystems.
The following table provides a comparative overview of different generations of flame retardants:
| Flame Retardant Generation | Key Characteristics | Examples | Environmental Profile |
| First Generation | Highly effective but persistent and bioaccumulative. | Polybrominated diphenyl ethers (PBDEs) | High concern due to toxicity and environmental persistence. aaqr.orgacs.org |
| Second Generation | Often halogenated organophosphates, used as alternatives to PBDEs. | Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP) | Lower persistence than PBDEs, but still present environmental and health concerns. aaqr.orgnih.gov |
| Next Generation | Halogen-free, bio-based, designed for reduced environmental impact. | Aryl polyphosphonates, bio-based phosphorus compounds | Improved environmental and health profiles, designed for sustainability. mdpi.comresearchgate.netbme.hu |
Structure-Performance Relationships in Novel Brominated and Phosphorylated Compounds
The effectiveness of a flame retardant is intrinsically linked to its molecular structure. In compounds like 2,4-Dibromophenyl diphenyl phosphate, which contains both bromine and phosphorus, a synergistic effect between these elements is often anticipated.
Role of Phosphorus: Phosphorus-based flame retardants can act in both the gas phase and the condensed phase. mdpi.com In the condensed phase, they promote the formation of a char layer on the polymer surface upon heating. This char layer acts as a physical barrier, limiting the transfer of heat and flammable volatiles. mdpi.com In the gas phase, phosphorus-containing radicals can interrupt the chemical reactions of combustion. mdpi.com The mode of action is dependent on the chemical structure of the flame retardant and its interaction with the specific polymer matrix. mdpi.com
Role of Bromine: Brominated flame retardants primarily function in the gas phase. researchgate.net During combustion, they release bromine radicals which interfere with the chain reactions of the fire, effectively quenching the flame. researchgate.net
Synergistic Effects: The combination of phosphorus and bromine in a single molecule can lead to a more efficient flame retardant. The phosphorus component can initiate char formation at lower temperatures, while the bromine component acts in the gas phase to suppress the flame.
Understanding the relationship between the molecular structure and flame retardant performance is crucial for designing new and improved compounds. Researchers use techniques like principal component analysis (PCA) to explore the structural variations among different flame retardants and identify key molecular descriptors that correlate with their efficacy and environmental fate. nih.gov
Green Chemistry Approaches in Flame Retardant Design and Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of flame retardants to minimize their environmental impact throughout their lifecycle. researchgate.netbme.hu
Key green chemistry strategies include:
Use of Safer Solvents and Reagents: Traditional synthesis routes for organophosphates can involve hazardous chemicals. bme.hu Green synthesis pathways aim to replace these with less toxic alternatives and utilize safer solvent systems. For example, methods for synthesizing diphenyl phosphate have been developed using more environmentally benign reagents. chemicalbook.com
Atom Economy: Synthesis reactions are designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. bme.hu
Design for Degradation: As mentioned previously, molecules are intentionally designed to break down into harmless substances in the environment after their intended use.
Use of Renewable Feedstocks: The synthesis of flame retardants from bio-based sources is a cornerstone of green chemistry, reducing reliance on fossil fuels and creating a more circular economy. researchgate.netbme.hu
The synthesis of this compound would traditionally involve the reaction of 2,4-dibromophenol (B41371) with diphenyl phosphorochloridate. A greener approach might explore enzymatic catalysis or the use of less hazardous phosphorylating agents. The general synthesis of aryl phosphates often involves reacting a phenol (B47542) with a phosphorus oxyhalide. chemicalbook.com Applying green chemistry principles would involve optimizing reaction conditions to reduce energy consumption and by-product formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
